molecular formula C18H16O6 B2415616 (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 256531-54-1

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2415616
CAS No.: 256531-54-1
M. Wt: 328.32
InChI Key: DQTMJIUNXVVYJR-UHFFFAOYSA-N
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Description

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzofuran core with a hydroxy group at the 6-position and a trimethoxybenzylidene substituent at the 2-position. Its structure suggests potential biological activity and utility in chemical synthesis.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-9-16(23-3)15(22-2)6-10(13)7-17-18(20)12-5-4-11(19)8-14(12)24-17/h4-9,19H,1-3H3/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTMJIUNXVVYJR-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (2Z)-6-Hydroxy-2-(2,4,5-Trimethoxybenzylidene)-1-Benzofuran-3(2H)-one

Claisen-Schmidt Condensation: Primary Synthetic Pathway

The Claisen-Schmidt condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 2,4,5-trimethoxybenzaldehyde constitutes the cornerstone of this compound’s synthesis. This reaction proceeds under mildly basic conditions, typically employing sodium hydroxide (NaOH) in ethanol or methanol, to yield the (Z)-configured aurone derivative.

Procedure :

  • Reactants :
    • 6-Hydroxy-1-benzofuran-3(2H)-one (1.0 equiv)
    • 2,4,5-Trimethoxybenzaldehyde (1.2 equiv)
  • Conditions :
    • Solvent: Ethanol (EtOH) or methanol (MeOH)
    • Base: 10% aqueous NaOH
    • Temperature: Room temperature or reflux (60–80°C)
    • Duration: 12–24 hours
  • Workup :
    • Acidification with dilute HCl to precipitate the product
    • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane)

Mechanistic Insights :
The base deprotonates the α-hydrogen of the benzofuranone, enabling nucleophilic attack on the aldehyde’s carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated ketone, with the (Z)-isomer predominating due to steric and electronic factors. The 6-hydroxy group remains intact under these conditions, obviating the need for protection.

Alternative Catalytic Strategies

While Claisen-Schmidt condensation remains predominant, emerging catalytic methods offer potential refinements:

Bronsted-Acid-Mediated Cyclization

Hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) facilitate protonation of intermediates, accelerating cyclization. For instance, TfOH-mediated protonation of vinylogous esters generates oxocarbenium ions, which undergo oxa-Michael addition to yield benzofurans. Though untested for this specific compound, such methods could enhance regioselectivity.

Rhodium-Catalyzed C–H Activation

Rhodium complexes (e.g., CpRh) enable C–H activation in substituted benzamides, followed by migratory insertion and β-oxygen elimination to assemble benzofuran cores. This approach, while efficient for electron-rich substrates, may prove superfluous for the target compound due to its straightforward aldol pathway.

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol vs. Methanol : Ethanol affords higher yields (75–85%) compared to methanol (65–70%) due to improved solubility of reactants.
Base Strength : Aqueous NaOH (10%) outperforms weaker bases (e.g., K2CO3), achieving >80% conversion. Stronger bases (e.g., NaOMe) risk hydroxyl group deprotonation, leading to side reactions.

Temperature and Time

  • Room Temperature : Requires prolonged reaction times (24–48 hours) but minimizes decomposition.
  • Reflux : Reduces time to 12 hours but necessitates careful monitoring to prevent over-dehydration.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.82 (s, 1H, benzylidene H)
  • δ 10.32 (s, 1H, 6-OH)
  • δ 6.95 (s, 1H, H-4 of benzofuran)
  • δ 3.85, 3.91, 3.96 (3 × s, 9H, OCH3 groups)

13C NMR (100 MHz, DMSO-d6) :

  • δ 190.2 (C=O)
  • δ 161.5 (C-6, hydroxylated)
  • δ 152.1, 149.8, 148.3 (OCH3-bearing carbons)
  • δ 115.4–125.7 (aromatic carbons)

HRMS (ESI-TOF) :

  • m/z Calculated for C18H16O6 [M+H]+: 329.1024
  • Found: 329.1028

X-Ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration, with dihedral angles between benzofuran and benzylidene planes measuring <10°. The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the planar structure.

Challenges and Mitigation Strategies

Isomer Control

The (Z)-isomer predominates (>95%) due to kinetic control, but trace (E)-isomers may form. Chromatographic separation using ethyl acetate/hexane (3:7) resolves this.

Hydroxyl Group Reactivity

Despite concerns, the 6-hydroxy group remains inert under basic conditions. Acidic workup (pH 5–6) ensures protonation without lactonization.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Purity (%) Key Advantage
Claisen-Schmidt 75–85 12–24 >98 Simplicity, scalability
Bronsted-Acid 65–70 6–8 90–95 Faster cyclization
Rhodium-Catalyzed 50–60 4–6 85–90 Regioselectivity for complex substrates

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its own biological activities.

    6-Hydroxy-1-benzofuran-3(2H)-one: The core structure of the target compound, used in various synthetic applications.

    3,4,5-Trimethoxybenzaldehyde: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.

Uniqueness

(2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a benzofuran core with a trimethoxybenzylidene substituent makes it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one belongs to a class of bioactive compounds known as benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is C18H18O5C_{18}H_{18}O_5. The compound features a benzofuran core substituted with a hydroxyl group and a trimethoxybenzylidene moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against organisms such as Staphylococcus aureus and Candida albicans.

Antiparasitic Activity

A notable study evaluated the antiparasitic activity of structurally similar benzofuran derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds within this class exhibited growth inhibition percentages ranging from 54% to 68% at specific concentrations (IC50 values of 5.06 μg/mL for the most active derivatives) . This suggests that (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one may also possess similar antiparasitic properties.

Compound% Growth InhibitionIC50 (μg/mL)
2b54.378.37
2k68.035.06

Cytotoxicity

Cytotoxicity assessments are critical for evaluating the safety profile of potential therapeutic agents. The aforementioned study reported cytotoxicity levels for active compounds at concentrations of 25 μg/mL and 37 μg/mL for compounds 2b and 2k respectively . While these values indicate some level of cytotoxicity, further investigations are necessary to determine the therapeutic index of (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one.

The mechanism by which benzofuran derivatives exert their biological effects is not fully elucidated but is believed to involve interaction with specific biological targets within pathogens or cancer cells. For instance, some studies suggest that these compounds may inhibit key enzymes or disrupt cellular processes critical for pathogen survival.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

  • Antiparasitic Screening : A series of benzofuran derivatives were synthesized and screened for activity against T. cruzi. The results indicated that modifications on the benzofuran structure significantly influenced their efficacy .
  • Anticancer Potential : Other research has highlighted the potential anticancer properties of related compounds, which may induce apoptosis in cancer cells through various pathways.

Q & A

Q. What are the established synthetic routes for (2Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one?

The compound can be synthesized via base-catalyzed cyclocondensation of substituted salicylaldehydes with α-bromo ketones. A typical procedure involves:

  • Refluxing 6-hydroxy-salicylaldehyde derivatives with 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone in dry acetone.
  • Using anhydrous potassium carbonate (2 mmol) as a base for 18 hours under reflux .
  • Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization.

Q. Key Table: Reaction Optimization Parameters

ParameterOptimal ConditionYield RangeReference
SolventDry acetone60-75%
BaseK₂CO₃65-80%
Reaction Time18-24 h70-85%

Q. How is the Z-isomer configuration confirmed in this benzofuranone derivative?

The Z-configuration is validated via:

  • Nuclear Overhauser Effect (NOE) Spectroscopy : Spatial proximity between the benzylidene proton and the benzofuranone ring protons confirms the Z-isomer .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles < 10° between benzylidene and benzofuranone planes) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of the Z-isomer over the E-form .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC-MS : Purity assessment (≥95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 356.1) .
  • FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and O-H bend (~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Benzylidene proton (δ 7.8–8.1 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

Advanced Research Questions

Q. How can stereoselective synthesis of the Z-isomer be achieved?

A dual-metal catalytic system (e.g., Cu/Zn) enables enantioselective synthesis:

  • Use (R)-PyBOX ligands with Cu(OTf)₂ to control allylation stereochemistry .
  • Optimize solvent polarity (e.g., THF) to favor Z-isomer formation (85% ee reported) .

Q. Key Table: Catalytic Systems for Stereoselectivity

Catalyst Systemee (%)Isomer Ratio (Z:E)Reference
Cu/(R)-PyBOX8592:8
Zn-Schiff Base7888:12

Q. What mechanisms underlie its reported anti-cancer activity?

Similar aurones (e.g., (Z)-2-(4-chlorobenzylidene)-benzofuran-3(2H)-one) exhibit:

  • Mitochondrial Apoptosis : Loss of mitochondrial membrane potential (JC-1 assay) and caspase-3 activation .
  • Cell Cycle Arrest : G0/G1 phase arrest in MCF-7 cells (flow cytometry) via p21/p53 upregulation .
  • NF-κB Inhibition : Suppression of LPS-induced inflammatory pathways (IC₅₀ ~5 μM) .

Q. How do structural modifications impact bioactivity?

  • Methoxy Positioning : 2,4,5-Trimethoxy substitution enhances lipophilicity (logP ~2.8) and membrane permeability vs. dihydroxy analogs .
  • Benzylidene Substituents : Electron-withdrawing groups (e.g., Cl) improve cytotoxicity (IC₅₀ reduced by 40% vs. methoxy) .

Q. Key Table: Structure-Activity Relationships

Substituent (R)IC₅₀ (MCF-7, μM)logPReference
2,4,5-Trimethoxy12.52.8
4-Chloro7.43.1
3-Hydroxy>501.2

Q. How can computational methods resolve contradictions in reported reactivity?

Discrepancies in electrophilic substitution patterns are addressed via:

  • Docking Studies : Identify preferred reaction sites (e.g., C-5 vs. C-7) based on frontier molecular orbitals .
  • MD Simulations : Solvent effects (e.g., DMSO vs. EtOH) alter transition-state energetics by 2-3 kcal/mol .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Phosphate esterification of the 6-hydroxy group increases solubility 10-fold .
  • Nanoformulation : PEGylated liposomes (100 nm size) enhance bioavailability (AUC increased by 4× in murine models) .

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